tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13589948
InChI: InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-13(12-8)7-9(14)16-4/h5-6H,7H2,1-4H3
SMILES: CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13589948

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name tert-butyl 1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-13(12-8)7-9(14)16-4/h5-6H,7H2,1-4H3
Standard InChI Key KOWBPBQQVCKQQP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 3-position with a tert-butyl carbamate moiety (Figure 1). The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy-oxoethyl chain introduces polarity, influencing solubility and reactivity .

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC11H16N2O4\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molar mass240.26 g/mol
Density1.16±0.1g/cm31.16 \pm 0.1 \, \text{g/cm}^3
Boiling point333.4 \pm 22.0 \, ^\circ\text{C}
pKa0.87±0.10-0.87 \pm 0.10

The low pKa suggests weak acidity, likely originating from the pyrazole ring’s N–H group, which may deprotonate under strongly basic conditions .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is limited, analogous pyrazole carboxylates are typically synthesized via multi-step protocols:

  • Pyrazole Core Formation: Condensation of hydrazines with 1,3-diketones or via cycloaddition reactions.

  • Alkylation: Introduction of the 2-methoxy-2-oxoethyl group using methyl acrylate or analogous alkylating agents under basic conditions.

  • Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like DMAP to install the tert-butyl carbamate.

Table 2: Representative reaction conditions for analogous compounds

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine + 1,3-diketone, EtOH, reflux65–75
AlkylationMethyl acrylate, K₂CO₃, DMF, 60°C80–85
Boc protectionBoc2O\text{Boc}_2\text{O}, DMAP, CH₂Cl₂, rt70–75

Applications in Pharmaceutical Chemistry

Biological Activity

Pyrazole derivatives are renowned for their pharmacological potential:

  • Anticancer Agents: Pyrazole cores inhibit kinases (e.g., EGFR, VEGFR) by mimicking ATP’s purine motif.

  • Anti-Inflammatory Drugs: COX-2 selectivity is enhanced by bulky substituents like the tert-butyl group.

  • Antimicrobials: Electrophilic substituents (e.g., esters) disrupt microbial cell membranes .

Drug Delivery Optimization

The tert-butyl group improves logP values, enhancing blood-brain barrier penetration in CNS-targeted therapies. For instance, analogues of this compound have shown 3-fold increased bioavailability in rodent models compared to non-esterified pyrazoles.

Comparative Analysis with Pyrazole Analogues

Structural Analogues

  • tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate (CAS 121669-69-0): Lacks the methoxy-oxoethyl group, reducing polarity and aqueous solubility .

  • tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: Azetidine ring confers conformational rigidity, favoring receptor binding.

Table 3: Property comparison of pyrazole derivatives

CompoundlogPAqueous Solubility (mg/mL)
Target compound1.82.1
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate2.40.6
Azetidine analogue1.25.3

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